

LC-MS/MS method for quantification of 2-Pyridineacetic acid in plasma

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Compound of Interest

Compound Name: 2-Pyridineacetic acid

CAS No.: 54363-97-2

Cat. No.: B7770389

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Application Note: High-Sensitivity Quantification of **2-Pyridineacetic Acid** (2-PAA) in Human Plasma by LC-MS/MS

Executive Summary & Scientific Rationale

The Challenge: Betahistine is a potent histamine H3 receptor antagonist used for Ménière's disease.[1] However, Betahistine itself exhibits an extremely short plasma half-life (approx. 3.4 hours) and undergoes near-complete first-pass metabolism.[2][3][4] Consequently, direct quantification of the parent drug is often unfeasible for pharmacokinetic (PK) profiling. The primary metabolite, **2-Pyridineacetic acid** (2-PAA), circulates at much higher concentrations and serves as the accepted surrogate marker for bioequivalence studies.

The Technical Hurdle: 2-PAA is a small, amphoteric molecule (MW 137.1) containing both a basic pyridine nitrogen and an acidic carboxyl group. This duality creates significant bioanalytical challenges:

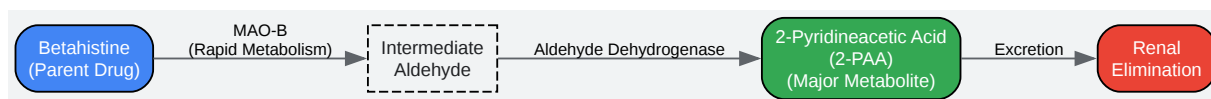
- Retention: It elutes in the void volume on standard C18 columns due to high polarity.

- Matrix Effects: Co-elution with plasma phospholipids near the void volume causes severe ion suppression.
- Extraction: Its amphoteric nature requires precise pH control during extraction to ensure high recovery.

The Solution: This protocol details a robust LC-MS/MS method utilizing Liquid-Liquid Extraction (LLE) under acidic conditions to neutralize the carboxylic moiety, driving the analyte into the organic phase. We employ a Cyano (CN) or Polar-Embedded C18 column to ensure adequate retention away from the solvent front, validated for a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL.

Metabolic Pathway & Mechanism

Understanding the biological context is prerequisite to method design. Betahistine is rapidly metabolized by Monoamine Oxidase B (MAO-B).



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Figure 1: Metabolic conversion of Betahistine to 2-PAA.[1] The rapid conversion necessitates 2-PAA quantification for reliable PK data.

Detailed Experimental Protocol

A. Chemicals and Reagents[2][5][6]

- Analyte: **2-Pyridineacetic acid** (Reference Standard).[2][3][4][5][6][7]
- Internal Standard (IS): **2-Pyridineacetic acid-d6** (Preferred) or Betahistine-d4. Note: A deuterated analog of the metabolite is superior to the parent drug analog to compensate for matrix effects specific to the metabolite's retention time.
- Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate, 2-Propanol.

- Additives: Formic Acid (FA), Ammonium Formate.

B. Stock Solution Preparation

- Master Stock (1.0 mg/mL): Dissolve 2-PAA in Methanol. Store at -20°C.
- Working Standards: Serially dilute with 50% Methanol/Water to generate a calibration curve range of 1.0 – 1500 ng/mL.
- Internal Standard Working Sol: Dilute IS to ~500 ng/mL in 50% Methanol.

C. Sample Preparation (Liquid-Liquid Extraction)

Rationale: Protein precipitation (PPT) is often too "dirty" for polar metabolites at low concentrations. LLE provides cleaner extracts and concentrates the sample.

- Aliquot: Transfer 200 μ L of K2 EDTA Human Plasma to a glass tube.
- IS Addition: Add 50 μ L of Internal Standard working solution. Vortex.
- Acidification (CRITICAL): Add 50 μ L of 1.0 M Formic Acid or dilute H₃PO₄.
 - Expert Insight: Acidification brings the pH below the pK_a of the carboxylic acid group (~4.5), rendering the molecule neutral and extractable into organic solvent.
- Extraction: Add 3.0 mL of Ethyl Acetate : 2-Propanol (95:5 v/v).
 - Why IPA? Small amounts of alcohol improve the solubility of the polar pyridine ring in the organic layer.
- Agitation: Vortex for 2 minutes; Centrifuge at 4000 rpm for 5 minutes.
- Concentration: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under Nitrogen at 40°C.
- Reconstitution: Reconstitute in 200 μ L of Mobile Phase A/B (80:20). Vortex and transfer to autosampler vials.

D. LC-MS/MS Conditions

Chromatography (LC):

- System: Agilent 1290 or Waters UPLC.
- Column: ACE CN (Cyano), 50 x 4.6 mm, 5 μ m OR Synergi Hydro-RP, 150 x 2.0 mm, 4 μ m.
 - Note: A Cyano phase offers unique selectivity for polar compounds involving pi-pi interactions, often retaining 2-PAA better than C18.
- Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.
- Mobile Phase B: Acetonitrile (100%).
- Flow Rate: 0.5 mL/min.
- Gradient:
 - 0.0 min: 10% B
 - 0.5 min: 10% B
 - 2.5 min: 90% B
 - 3.5 min: 90% B
 - 3.6 min: 10% B (Re-equilibration)

Mass Spectrometry (MS):

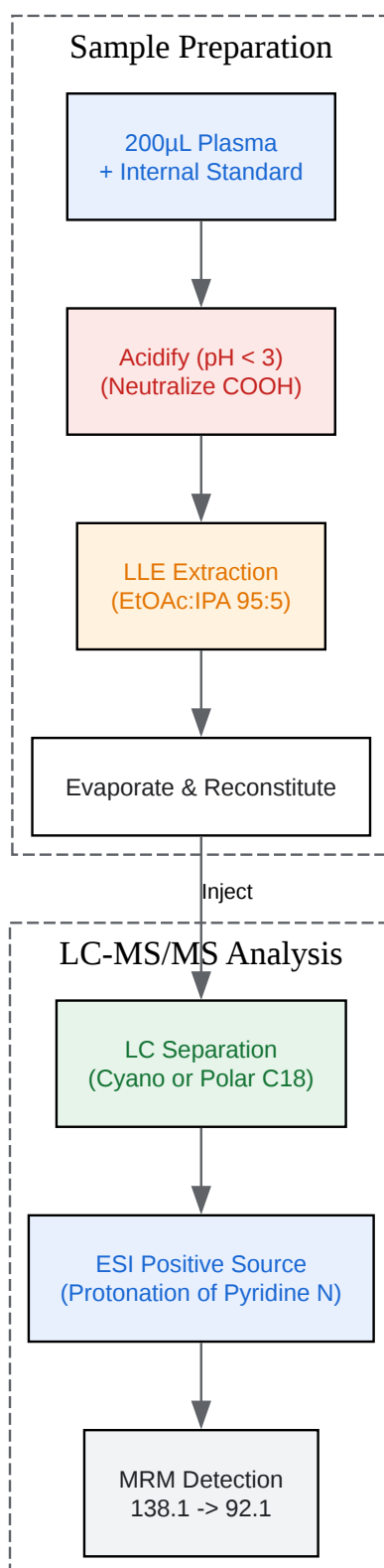
- Source: ESI Positive Mode (Turbo Ion Spray).
- Rationale: The Pyridine nitrogen is easily protonated ([M+H]⁺).
- Parameters:
 - Spray Voltage: 4500 V

- Source Temp: 500°C
- Curtain Gas: 30 psi

MRM Transitions (Quantification Table):

Analyte	Precursor (m/z)	Product (m/z)	Dwell (ms)	CE (eV)	Role
2-PAA	138.1	92.1	100	25	Quantifier (Pyridine cation)
2-PAA	138.1	65.1	100	40	Qualifier
2-PAA-d6	144.1	98.1	100	25	Internal Standard

Analytical Workflow



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Figure 2: Analytical workflow emphasizing the critical acidification step for extraction efficiency.

Validation & Performance Criteria

To ensure this method meets FDA/EMA Bioanalytical Method Validation guidelines, the following criteria must be verified:

- **Linearity:** The method should be linear from 1.0 to 1500 ng/mL with a correlation coefficient () > 0.99.
- **Recovery:** Absolute recovery for LLE should exceed 70%. If recovery is low, increase the percentage of IPA in the extraction solvent (up to 10%) or switch to Mixed-Mode Anion Exchange (MAX) SPE cartridges.
- **Matrix Effect:** Calculate the Matrix Factor (MF). Because 2-PAA elutes early, ensure the retention time () is > 2 x Void Volume () to avoid phospholipid suppression.
 - **Troubleshooting:** If suppression is observed, reduce the initial organic content in the gradient to 2-5% to hold the analyte longer on the column.
- **Stability:** 2-PAA is generally stable in plasma. Verify stability for:
 - Bench-top (4 hours at RT).
 - Freeze-thaw (3 cycles).[8]
 - Autosampler stability (24 hours at 10°C).

References

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